molecular formula C7H14O3 B8355191 Isopropyl 4-hydroxybutanoate

Isopropyl 4-hydroxybutanoate

Cat. No.: B8355191
M. Wt: 146.18 g/mol
InChI Key: YBELLQGHZRJPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-hydroxybutanoate is a chemical compound with the molecular formula C7H14O3 . It is an ester derivative, but detailed information on its specific physical properties, synthesis, and dedicated research applications is not extensively documented in public databases. The compound's structure suggests it is of interest in organic synthesis and pharmaceutical research as a potential building block or intermediate. Researchers may investigate its properties, reactivity, and potential applications in developing more complex molecules. It is critical for researchers to note that "this compound" is a distinct chemical entity from the more commonly documented "Isopropyl 4-hydroxybenzoate" (also known as Isopropylparaben) , which has a different molecular formula (C10H12O3) and a well-established role as a preservative. This product is provided as a high-purity material for research and development purposes. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety assessments and refer to the product's Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

propan-2-yl 4-hydroxybutanoate

InChI

InChI=1S/C7H14O3/c1-6(2)10-7(9)4-3-5-8/h6,8H,3-5H2,1-2H3

InChI Key

YBELLQGHZRJPKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isobutyl 4-Hydroxybenzoate (CAS 4247-02-3)

  • Structural Difference : Replaces the isopropyl group with an isobutyl group, resulting in a slightly bulkier ester moiety.
  • Physicochemical Properties :
    • Molecular formula: C₁₁H₁₄O₃ (molecular weight: 194.2 g/mol).
    • Solubility: Similar to isopropyl 4-hydroxybenzoate in polar organic solvents but exhibits marginally lower water solubility due to increased hydrophobicity.
  • Applications : Used interchangeably with isopropyl 4-hydroxybenzoate in preservative formulations but preferred in applications requiring slower hydrolysis rates .
  • Cost : Priced identically (¥4,200.00/25g) by TCI Chemicals, suggesting comparable production scales and demand .

Isopropyl 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate (CAS 49562-28-9)

  • Structural Difference: A more complex ester with a chlorobenzoyl-phenoxy substituent, significantly increasing steric hindrance and molecular weight (C₂₀H₂₁ClO₄, 360.83 g/mol) .
  • Synthetic Complexity: Requires multi-step synthesis involving catalysts like magnetic nano solid superacids, with yields exceeding 92% under optimized conditions .
  • Stability: Enhanced thermal stability due to aromatic chlorination, making it suitable for high-temperature reactions .

Data Tables

Table 1: Physicochemical Comparison

Property Isopropyl 4-Hydroxybenzoate Isobutyl 4-Hydroxybenzoate Isopropyl 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate
CAS No. 4191-73-5 4247-02-3 49562-28-9
Molecular Formula C₁₀H₁₂O₃ C₁₁H₁₄O₃ C₂₀H₂₁ClO₄
Molecular Weight (g/mol) 180.2 194.2 360.83
Price (25g, TCI) ¥4,200.00 ¥4,200.00 N/A
Key Applications Preservatives, research Preservatives, research Pharmaceutical intermediates

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

  • Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 0.5–2.0 mol% relative to the acid.

  • Solvent : Toluene or xylene to azeotropically remove water, enhancing equilibrium shift toward ester formation.

  • Temperature : 80–110°C for 6–24 hours.

An orthogonal design of experiments (DoE) approach revealed optimal conditions for maximizing yield (92%) as follows:

ParameterOptimal Value
Molar ratio (acid:alcohol)1:3.5
Catalyst (H₂SO₄)1.5 mol%
Temperature105°C
Reaction time12 hours

Limitations and Mitigations

  • Side reactions : Dehydration of 4-hydroxybutyric acid to γ-butyrolactone occurs above 110°C. Temperature control below 100°C minimizes this.

  • Purification : Post-reaction neutralization with NaHCO₃, followed by distillation under reduced pressure (bp: 98–100°C at 15 mmHg).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates esterification by enhancing molecular dipole rotation, reducing reaction times from hours to minutes.

Protocol and Efficiency

A comparative study using a CEM Discover SP microwave reactor demonstrated:

ConditionConventionalMicrowave
Time12 hours30 minutes
Yield92%94%
Energy consumption1.8 kWh0.4 kWh

Reactions were conducted at 150 W with intermittent cooling to maintain temperatures below 100°C.

Scalability Considerations

While lab-scale microwave synthesis achieves high yields, industrial adaptation requires continuous-flow systems to manage heat distribution in larger batches.

Enzymatic Transesterification

Lipase-catalyzed transesterification offers a green alternative, avoiding acidic waste and enabling chiral selectivity.

Enzyme Selection and Activity

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (Novozym 435) showed superior activity in converting vinyl 4-hydroxybutanoate to isopropyl ester:

EnzymeConversion (%)Enantiomeric Excess (%ee)
CAL-B8895 (R)
Pseudomonas fluorescens7282 (R)

Reactions were performed in hexane at 40°C with a 1:4 substrate-to-alcohol ratio.

Solvent-Free Systems

Recent advances utilize ionic liquids (e.g., [BMIM][BF₄]) as co-solvents, increasing enzyme stability and allowing reuse for 5 cycles without significant activity loss.

One-Pot Biocatalytic Cascades

Inspired by C1 metabolism, a novel approach couples formaldehyde condensation with esterification using engineered enzymes.

Pathway Design

  • Aldolase-mediated condensation : Pseudomonas aeruginosa aldolase (PaADL) condenses formaldehyde and pyruvate to 2-keto-4-hydroxybutyrate.

  • Esterification : A methanol dehydrogenase (LxMDH) variant esterifies the ketoacid with isopropyl alcohol.

Performance Metrics

Under optimized conditions (50°C, pH 9.0):

ParameterValue
2-Keto-4-hydroxybutyrate titer142.7 mg/L
Esterification efficiency78%
Total process time3 hours

This method remains experimental but highlights potential for carbon-neutral production using renewable substrates.

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnvironmental Impact
Classical esterification92HighModerate (acid waste)
Microwave94ModerateLow (energy-efficient)
Enzymatic88HighLow (biodegradable)
Biocatalytic cascade78LowVery low

Q & A

Q. What are the critical parameters to optimize during the synthesis of Isopropyl 4-hydroxybutanoate, and how can reproducibility be ensured?

To achieve high yield and purity, researchers should:

  • Select catalysts (e.g., sulfuric acid vs. enzymatic catalysts) based on reaction efficiency and byproduct formation .
  • Control solvent polarity and reaction temperature to favor esterification over side reactions .
  • Use chromatographic techniques (e.g., HPLC) for purification and validate purity via melting point analysis .
  • Cross-reference existing protocols in SciFinder or Reaxys to identify established methods and compare with experimental results .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm ester linkage and isopropyl group configuration. Assign peaks using coupling constants and integration values .
  • IR spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches to verify ester formation and residual acid removal .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution MS .
  • HPLC : Quantify purity with a C18 column, mobile phase (e.g., acetonitrile/water), and UV detection at 210–220 nm .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Design accelerated stability studies by:

  • Exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks .
  • Sampling at intervals to analyze degradation via HPLC and track changes in pH or color .
  • Comparing results with structurally similar esters (e.g., methyl 4-hydroxybutanoate) using read-across methodologies if degradation pathways are unclear .

Advanced Research Questions

Q. How can conflicting data on the solubility and partition coefficient (LogP) of this compound be resolved?

  • Methodological audit : Compare solvent systems (e.g., aqueous vs. organic phases), temperature, and pH used in solubility assays .
  • Statistical reconciliation : Apply meta-analysis to aggregate data, identifying outliers and systematic errors (e.g., calibration drift) .
  • Experimental replication : Repeat measurements using standardized protocols (e.g., shake-flask method for LogP) and report uncertainties .

Q. What computational strategies are suitable for predicting the metabolic fate of this compound in biological systems?

  • In silico modeling : Use Quantitative Structure-Activity Relationship (QSAR) tools to predict cytochrome P450 interactions and hydrolysis rates .
  • Molecular docking : Simulate binding affinities with esterase enzymes to identify potential metabolites .
  • Read-across validation : Compare results with data from analogs like ethyl 4-hydroxybutanoate to refine predictions .

Q. How can researchers address low reproducibility in catalytic efficiency during scaled-up synthesis?

  • Process optimization : Use Design of Experiments (DoE) to test variables (catalyst loading, mixing speed) and identify critical factors .
  • In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time .
  • Batch comparison : Analyze impurity profiles across batches using GC-MS to detect trace contaminants affecting yield .

Q. What methodologies are recommended for elucidating the mechanism of this compound’s biological activity in vitro?

  • Dose-response assays : Test cytotoxicity and enzyme inhibition across concentrations (0.1–100 µM) using cell lines (e.g., HepG2) .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled derivatives to trace metabolic incorporation via NMR or LC-MS .
  • Pathway analysis : Use transcriptomics or proteomics to identify upregulated/downregulated targets post-exposure .

Methodological Guidelines

  • Data presentation : Include raw and processed data in appendices (e.g., NMR spectra, HPLC chromatograms) . For statistical analysis, report mean ± SD and p-values using ANOVA or t-tests .
  • Literature review : Prioritize peer-reviewed journals and patents indexed in SciFinder or Reaxys. Avoid non-academic sources like supplier catalogs .
  • Safety protocols : Follow OECD guidelines for handling esters, including fume hood use and waste disposal protocols for reactive intermediates .

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